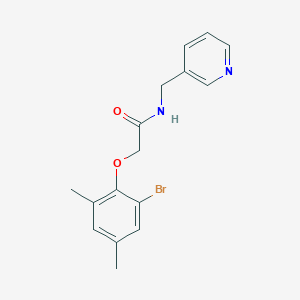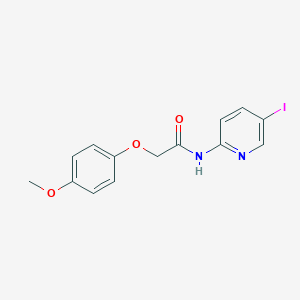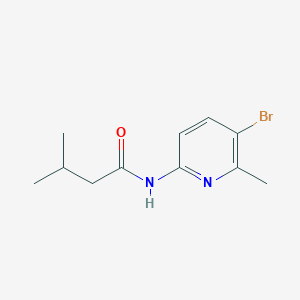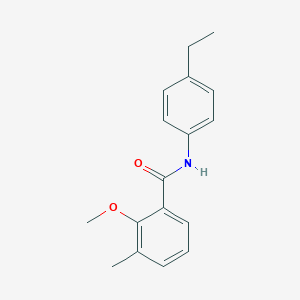![molecular formula C21H21FN4O2 B250793 4-cyano-2-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B250793.png)
4-cyano-2-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-2-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide, also known as CFPPB, is a chemical compound that has gained significant attention in the field of neuroscience research due to its potential as a therapeutic agent for various neurological disorders.
Mécanisme D'action
4-cyano-2-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide exerts its pharmacological effects by selectively activating the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a wide range of neural processes, including synaptic plasticity, learning, and memory. By activating mGluR5, this compound enhances the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are essential for proper brain function.
Biochemical and Physiological Effects
This compound has been shown to produce a wide range of biochemical and physiological effects in preclinical studies. These include increased neurotransmitter release, enhanced synaptic plasticity, improved cognitive performance, and reduced anxiety and depression-like behaviors. This compound has also been shown to have neuroprotective effects, protecting against neuronal damage caused by various insults, including oxidative stress and neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-cyano-2-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has several advantages as a research tool, including its high degree of selectivity for mGluR5, its ability to cross the blood-brain barrier, and its potent pharmacological effects. However, this compound also has several limitations, including its relatively short half-life, which necessitates frequent dosing in animal studies, and its potential for off-target effects at high doses.
Orientations Futures
4-cyano-2-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has significant potential as a therapeutic agent for various neurological disorders, and future research is needed to fully elucidate its pharmacological effects and therapeutic potential. Some of the future directions for this compound research include investigating its effects on neuroinflammation, exploring its potential as a treatment for addiction, and developing more potent and selective mGluR5 agonists based on the this compound structure.
Conclusion
In conclusion, this compound is a promising research tool and potential therapeutic agent for various neurological disorders. Its selective activation of mGluR5 and potent pharmacological effects make it a valuable tool for investigating the role of mGluR5 in neural processes and developing novel treatments for neurological disorders. However, further research is needed to fully elucidate its pharmacological effects and therapeutic potential.
Méthodes De Synthèse
4-cyano-2-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of 4-cyanobenzoyl chloride with 4-(4-propanoylpiperazin-1-yl)aniline, followed by the addition of 2-fluorobenzoyl chloride. The resulting product is purified using column chromatography, yielding a white crystalline powder with a high degree of purity.
Applications De Recherche Scientifique
4-cyano-2-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential as a therapeutic agent for various neurological disorders, including schizophrenia, depression, anxiety, and Alzheimer's disease. In preclinical studies, this compound has been shown to exhibit potent antipsychotic, antidepressant, anxiolytic, and cognitive-enhancing effects, making it a promising candidate for the treatment of these disorders.
Propriétés
Formule moléculaire |
C21H21FN4O2 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
4-cyano-2-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H21FN4O2/c1-2-20(27)26-11-9-25(10-12-26)17-6-4-16(5-7-17)24-21(28)18-8-3-15(14-23)13-19(18)22/h3-8,13H,2,9-12H2,1H3,(H,24,28) |
Clé InChI |
RHRVLWZLDCRQBS-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F |
SMILES canonique |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250710.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B250711.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B250713.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250714.png)
![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)






![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)


